Product packaging for 1-Phenylproline(Cat. No.:)

1-Phenylproline

Cat. No.: B8386444
M. Wt: 191.23 g/mol
InChI Key: ZZMSDLWVAMNVOD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylproline is a synthetic proline derivative featuring a phenyl substituent, which makes it a compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol , this chiral scaffold is primarily valued for its role in the design and synthesis of novel bioactive molecules. Researchers utilize this compound as a key building block in peptidomimetics, where it can be incorporated into peptide sequences to influence their secondary structure, enhance metabolic stability, and improve bioavailability. Its application extends to the development of enzyme inhibitors, particularly those targeting proteases, as well as in the construction of chemical libraries for high-throughput screening in drug discovery programs. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals. Handle with appropriate safety precautions. For comprehensive laboratory safety information, please consult the relevant Safety Data Sheet (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B8386444 1-Phenylproline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2S)-1-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1

InChI Key

ZZMSDLWVAMNVOD-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylproline and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically enriched chiral compounds. iipseries.org In the context of phenylproline, these approaches aim to establish the stereocenters of the proline ring with a high degree of control, yielding specific stereoisomers.

Enantioselective total synthesis involves constructing a chiral molecule from achiral or racemic precursors through a sequence of reactions that induces chirality. rsc.orgnih.govchemrxiv.orgnih.gov For phenylproline derivatives, this often involves the strategic formation of the pyrrolidine (B122466) ring.

One notable strategy is the synthesis of (R)-α-phenylproline derivatives starting from N-benzylidene phenylglycine ethyl ester. nih.gov The process begins with the allylation of the ester under phase-transfer catalysis, followed by an enzymatic resolution to achieve optical purity. nih.gov Subsequent chemical transformations, including protection, hydroboration, oxidation, and a final ring closure via the Mitsunobu reaction, yield the enantiomerically pure (R)-α-phenylproline. nih.gov

Another approach focuses on the intramolecular N-H insertion of a metal carbenoid derived from an N-Boc δ-amino α-diazo β-keto ester, which has been used to produce substituted prolines like cis-5-phenyl proline. acs.org

Diastereoselective synthesis aims to preferentially form one diastereomer over all others. numberanalytics.comegrassbcollege.ac.in This is critical when a molecule contains multiple stereocenters, such as in 3- or 4-substituted phenylprolines, where cis and trans isomers are possible.

A key method for achieving diastereocontrol is the 1,4-addition of organocuprates to a chiral oxazolidine (B1195125) α,β-unsaturated ester derived from Garner's aldehyde. mdpi.com This reaction proceeds with high diastereoselectivity, and the resulting linear precursor is cyclized to form the corresponding cis-3-substituted prolines. mdpi.com In other methods, regioselective alkylation of the allylic anion of a ketene (B1206846) S,S-acetal has been shown to yield trans-derivatives as the major product after regeneration of the carboxylic acid function. mdpi.com

Furthermore, a highly stereoselective synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester was achieved through the bromine-mediated cyclization of a 2-allyl-2-phenylglycine derivative, demonstrating excellent control over the formation of multiple stereocenters. nih.gov The choice of reagents and reaction conditions, such as using specific bases or workup procedures, can determine whether a syn- or anti-configured product is favored. organic-chemistry.org

A chiral auxiliary is a temporary chiral moiety that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This strategy is widely applied in the synthesis of amino acids.

The use of (R)-phenylglycinol-based morpholinones and oxazolidines serves as a prominent example. nih.gov (3S,5R)-Diphenylmorpholin-2-one, for instance, undergoes 1,4-addition reactions with acrylates. The major product can be isolated and, after lactamization, chemoselective reduction, and hydrogenolysis to remove the chiral auxiliary, yields enantiomerically pure 3-substituted 2-phenylprolines. nih.gov Similarly, Schiff bases derived from amino acids and enantiopure auxiliaries, like (2R,3R,5R)-2-hydroxypinan-3-one, can be diastereoselectively alkylated to produce precursors for chiral proline derivatives. nih.gov

The effectiveness of this method relies on the ability of the auxiliary to create a sterically biased environment, forcing the reaction to proceed from a specific face. researchgate.net

Table 1: Examples of Chiral Auxiliary-Mediated Synthesis

Chiral Auxiliary TypeKey ReactionProduct TypeStereoselectivityReference
(R)-phenylglycinol-based morpholinone1,4-addition with acrylatesEnantiopure 3-substituted 2-phenylprolinesHigh nih.gov
(2R,3R,5R)-2-hydroxypinan-3-oneDiastereoselective alkylation of a Schiff base(S)-α-methylproline methyl ester95% ee nih.gov
Evans' OxazolidinoneAldol (B89426) Reactionsβ-hydroxy carbonyl compoundsHigh numberanalytics.com

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of metals and often proceeds under mild conditions. For synthesizing proline derivatives, organocatalytic methods have proven to be highly effective.

A key strategy is the asymmetric organocatalytic Michael addition of nitro esters to α,β-unsaturated aldehydes. mdpi.com This reaction, often catalyzed by a diarylprolinol silyl (B83357) ether in the presence of an acid co-catalyst, produces chiral adducts with excellent yields and enantioselectivities. mdpi.com These adducts are versatile precursors that can be converted into trans-3-substituted proline derivatives. mdpi.comacs.org Another powerful organocatalytic route involves the enantioselective tandem reaction between aldehydes and aminomalonates, catalyzed by chiral pyrrolidine derivatives, to form 5-hydroxypyrrolidines, which are direct precursors to 3-substituted prolines. mdpi.comresearchgate.net

Table 2: Organocatalytic Synthesis of Phenylproline Precursors

Reaction TypeCatalystYieldEnantioselectivity (ee)Reference
Michael addition of nitro esters to α,β-unsaturated aldehydesDiarylprolinol silyl etherGoodExcellent mdpi.com
Enantioselective tandem reactionChiral pyrrolidine derivatives67-77%90-99% mdpi.comresearchgate.net

Metal-catalyzed asymmetric conjugate addition (ACA) is a powerful tool for forming carbon-carbon bonds enantioselectively. libretexts.orgnih.gov This method typically involves the 1,4-addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, catalyzed by a chiral transition-metal complex, most commonly based on rhodium or copper. researchgate.netrsc.org

In the synthesis of phenylproline analogues, rhodium-catalyzed asymmetric 1,4-addition of an organoboron reagent (e.g., a phenylboronic acid) to an appropriate α,β-unsaturated ester or amide can introduce a phenyl group at the β-position with high enantioselectivity. libretexts.orgresearchgate.net The resulting product contains the necessary stereocenter and functionality for subsequent cyclization to form a 3-phenylproline derivative. The choice of the chiral ligand bound to the metal is crucial for achieving high levels of stereocontrol. sioc-journal.cn While this method is well-established for various nucleophiles, the addition of alkenyl and aryl groups remains a key area of research. rsc.org

Photocatalysis uses light energy to drive chemical reactions, often enabling unique transformations under mild conditions. mdpi.commdpi.comnih.gov While direct photocatalytic synthesis of the phenylproline ring is less common, this methodology is highly relevant for creating key precursors.

One strategy involves the photocatalytic generation of carbanion equivalents. uni-regensburg.de For example, a precursor like phenylacetic acid can be activated by a photocatalyst under irradiation. uni-regensburg.de This process can lead to decarboxylation and the formation of a nucleophilic benzyl (B1604629) anion equivalent, which can then react with a suitable electrophile to build a more complex carbon skeleton. uni-regensburg.de This intermediate could then be elaborated into a phenylproline derivative through subsequent chemical steps. The field primarily focuses on using semiconductor materials like TiO₂ or ZnO as photocatalysts, which generate reactive electron-hole pairs upon UV irradiation. mdpi.com These methods offer a green alternative for synthesizing complex organic molecules from simple precursors. nih.govrsc.org

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a green and highly selective approach to synthesizing chiral compounds like 1-phenylproline. These methods leverage the inherent stereospecificity of enzymes to produce enantiomerically pure products under mild reaction conditions.

Biocatalytic transformations can be employed for the synthesis of various phenylpropionic acids, which are precursors or analogues of this compound. An artificially designed biocatalytic process has been developed to synthesize diverse phenylpropionic acids from simple phenols, pyruvate, and ammonia. nih.gov This process utilizes a modular assembly of an amino-group-introduction module and three amino-group-transformation modules. nih.gov By coexpressing enzymes from different modules in Escherichia coli, a one-pot transformation of phenols into corresponding (S)-α-amino acids, α-keto acids, (R)-α-amino acids, and (R)-β-amino acids has been achieved with good conversion rates (68-99%) and high enantioselectivities (>98%). nih.gov

The development of enzyme-catalyzed synthesis reactions, particularly those involving transglycosylation, highlights the potential for creating complex molecules. dtu.dk Research in this area focuses on enzyme discovery, computational modeling to understand structure-function relationships, protein engineering to improve performance, and reaction optimization. dtu.dk For instance, the enzymatic synthesis of oligoesters has been demonstrated using immobilized lipase (B570770) from Candida antarctica B (CalB). mdpi.com This highlights the versatility of enzymes in catalyzing reactions for a variety of substrates.

A key advantage of enzymatic synthesis is the potential to avoid protecting groups, which simplifies synthetic routes and reduces waste. acs.org Enzymes can react with specific sites on a molecule with high selectivity, leaving other functional groups untouched. acs.org This is exemplified in the industrial synthesis of semi-synthetic antibiotics like ampicillin (B1664943) and amoxicillin, where enzymatic processes using pen-acylase in water have replaced older, less environmentally friendly methods. acs.org

The following table summarizes key aspects of biocatalytic transformations relevant to phenylpropionic acid synthesis:

FeatureDescriptionReference
Process Artificially designed amino-group-transformation biocatalytic cascade. nih.gov
Starting Materials Simple phenols, pyruvate, ammonia. nih.gov
Catalyst Escherichia coli coexpressing enzymes from different modules. nih.gov
Products (S)-α-amino acids, α-keto acids, (R)-α-amino acids, (R)-β-amino acids. nih.gov
Conversion 68-99% nih.gov
Enantioselectivity >98% nih.gov

Functionalization and Derivatization Strategies

The functionalization and derivatization of this compound are crucial for tuning its properties and creating new applications. These strategies involve modifying the pyrrolidine ring, the phenyl moiety, or the carboxyl and amine groups.

Modification of the pyrrolidine ring of proline analogues is a common strategy to create derivatives with unique properties. researchgate.net One approach involves the 1,3-dipolar cycloaddition of arylimino esters with dipolarophiles like divinyl sulfone and acrylonitrile (B1666552) to synthesize cis-5-phenyl prolinates with substituents at the fourth position of the pyrrolidine ring. nih.gov This method has been used to create inhibitors of the Staphylococcus aureus sortase SrtA. nih.gov

Another strategy for modifying the pyrrolidine ring is through α-functionalization. A redox-neutral, one-pot method for the direct α-arylation of pyrrolidine has been developed using a quinone monoacetal as the oxidizing agent. rsc.org This approach provides a greener alternative to metal-mediated functionalization. rsc.org

The synthesis of 3-substituted prolines can be achieved through the regioselective alkylation of 4-oxoproline derivatives or the diastereoselective conjugate addition to α,β-unsaturated lactams derived from (S)-pyroglutamic acid. nih.gov These methods allow for the introduction of various side chains onto the pyrrolidine ring. nih.gov

The table below outlines different strategies for pyrrolidine ring modification:

Modification StrategyMethodApplication/ProductReference
Substitution at C4 1,3-dipolar cycloaddition of arylimino esters.Synthesis of cis-5-phenyl prolinates as sortase inhibitors. nih.gov
α-Arylation Redox-neutral C-H functionalization using quinone monoacetal.Synthesis of α-aryl-substituted pyrrolidines. rsc.org
Substitution at C3 Regioselective alkylation of 4-oxoproline derivatives.Access to 3-substituted prolines. nih.gov

The phenyl group of this compound is a versatile handle for introducing additional functional groups through electrophilic aromatic substitution reactions. wikipedia.orgturito.com These reactions allow for the introduction of substituents at the ortho, meta, or para positions of the phenyl ring, thereby modifying the electronic and steric properties of the molecule. minia.edu.egchemistrysteps.com

The phenyl group itself acts as a weak activator and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com This means that incoming electrophiles will preferentially add to the positions ortho or para to the point of attachment of the pyrrolidine ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg

For example, the nitration of a phenyl-containing compound introduces a nitro group (—NO2) onto the aromatic ring. minia.edu.eg The conditions for such reactions typically involve treating the substrate with nitric acid and a catalytic amount of sulfuric acid. minia.edu.eg The reactivity and regioselectivity of these substitutions can be influenced by other substituents already present on the phenyl ring.

The carboxyl and amine groups of this compound are key sites for functionalization, enabling the formation of amides, esters, and other derivatives. Selective functionalization of these groups is essential for applications in peptide synthesis and the development of new catalysts and pharmaceuticals.

The carboxyl group can act as a directing group in C-H activation reactions, allowing for the functionalization of the molecule at specific positions. sioc-journal.cnresearchgate.net This "two birds with one stone" strategy uses the carboxyl group to direct the reaction and then it can be removed or transformed. sioc-journal.cn Boron-catalyzed methods have been developed for the nucleophilic activation of carboxylic acids, enabling their direct functionalization under mild conditions. thieme.de

Selective functionalization of the amine group is also a critical area of research. Methods have been developed for the selective N-deacetylation and subsequent functionalization of aminosugars, which can be applied to proline derivatives. d-nb.info A pyrylium (B1242799) tetrafluoroborate (B81430) reagent has been shown to efficiently condense with heterocyclic amines, activating the C-N bond for nucleophilic aromatic substitution and allowing for the formation of C-O, C-N, C-S, or C-SO2R bonds under mild conditions. nih.gov Furthermore, azaphilone-based reagents have been developed for the activation-free, primary-amine-selective bioconjugation of biomolecules. nih.gov

The following table summarizes methods for selective functionalization:

Functional GroupMethodApplicationReference
Carboxyl Group Directing group in C-H activation.Site-selective functionalization. sioc-journal.cnresearchgate.net
Carboxyl Group Boron-catalyzed nucleophilic activation.Direct functionalization under mild conditions. thieme.de
Amine Group Pyrylium salt-mediated activation.Nucleophilic aromatic substitution. nih.gov
Amine Group Azaphilone-based reagents.Primary-amine-selective bioconjugation. nih.gov

Aromatic Substitutions on the Phenyl Moiety

Multi-Gram Scale Synthesis and Process Intensification

The transition from laboratory-scale synthesis to multi-gram or industrial-scale production of this compound presents significant challenges. Process intensification offers a strategy to improve efficiency, safety, and sustainability in chemical manufacturing. numberanalytics.commdpi.com

Stereoselective multi-gram scale synthesis of cis- and trans-β-phenylproline derivatives has been reported, demonstrating the feasibility of producing these compounds in larger quantities. researchgate.netacs.orgcsic.es A simplified repetitive solution-phase procedure has been developed for the multi-gram scale synthesis of short peptides, which could be adapted for proline-containing peptides. nih.gov This method involves the coupling of amino acids and peptide acids with pentafluorophenyl active esters and allows for easy isolation of intermediates. nih.gov

Process intensification aims to achieve significant improvements by reducing equipment size, increasing efficiency, and minimizing environmental impact. numberanalytics.comtudelft.nl Key principles include maximizing efficiency, minimizing waste, enhancing safety, and reducing energy consumption. numberanalytics.com This can be achieved through the use of microreactors, membrane reactors, and other advanced reactor designs. numberanalytics.comccdcindia.com For example, continuous production processes can dramatically increase productivity and reduce waste compared to batch processes. ccdcindia.com The use of continuous lab-scale plants as commercial-scale production units can also shorten the time to market for new chemical products. tudelft.nl

Green Chemistry Principles in Phenylproline Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. nih.gov The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. acs.org

Key green chemistry principles relevant to this compound synthesis include:

Prevention of Waste : It is better to prevent waste than to treat it after it has been created. acs.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in small amounts. acs.org

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water. acs.org

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks : Starting materials should be derived from renewable sources where feasible.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided to reduce steps and waste. acs.org

Biocatalysis and enzymatic synthesis are prime examples of green chemistry in action, as they often occur in water under mild conditions with high selectivity. nih.govacs.org The development of one-pot syntheses and the use of bifunctional catalysts, such as L-proline grafted polyoxometalates, also contribute to greener synthetic routes by reducing the number of reaction steps and simplifying purification. rsc.org

Atom Economy Maximization in Synthetic Pathways

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comomnicalculator.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. skpharmteco.comjocpr.com Reactions with high atom economy are inherently more sustainable and efficient. chemistry-teaching-resources.com

In the context of synthesizing this compound and its derivatives, prioritizing reaction types with high intrinsic atom economy is crucial.

Addition and Cycloaddition Reactions: These reactions are prime examples of atom-economical processes, as they typically incorporate all reactant atoms into the product, leading to a 100% theoretical atom economy. savemyexams.com For instance, the synthesis of substituted pyrrolidines, the core structure of proline, can be achieved through Michael additions. A reported synthesis of 1,3-diaryl-5-oxo-proline derivatives utilizes a Michael-type addition as a key step, which is an efficient method for forming carbon-carbon bonds with high atom economy. nih.gov

Rearrangement and Insertion Reactions: Intramolecular rearrangements and insertion reactions are also highly atom-economical as they reorganize the atoms of a single molecule without the loss of any fragments. kccollege.ac.in The synthesis of δ-benzylproline derivatives has been achieved through an intramolecular N-H insertion reaction, which efficiently constructs the pyrrolidine ring from a linear precursor. rsc.org

Catalytic Hydrogenation: The use of catalytic hydrogenation for reduction steps is another strategy to improve atom economy. jocpr.com Unlike stoichiometric reductions that use metal hydrides and produce large amounts of inorganic waste, catalytic hydrogenation uses molecular hydrogen (H₂) with a recyclable catalyst (like palladium on carbon), where the only byproduct is often water or nothing at all. jocpr.comchemistry-teaching-resources.com This method is employed in the synthesis of substituted prolines to reduce double bonds or other functional groups stereoselectively. rsc.orgnih.gov

By contrast, substitution and elimination reactions are inherently less atom-economical because they necessarily generate byproducts. chemistry-teaching-resources.comsavemyexams.com For example, a substitution reaction where a leaving group is replaced by a nucleophile generates the displaced leaving group as waste. Therefore, modern synthetic design for this compound aims to replace classical, wasteful reactions with more atom-economical catalytic alternatives.

Table 1: Comparison of Reaction Types by Atom Economy

Reaction Type General Principle Atom Economy Example in Proline Synthesis Context
Addition A + B → C 100% Michael addition to form the pyrrolidine backbone. nih.gov
Rearrangement A → B 100% Intramolecular cyclization via N-H insertion. rsc.org
Catalytic Hydrogenation A + H₂ (cat.) → H-A-H 100% Reduction of a C=C double bond in a proline precursor. rsc.org
Substitution A-B + C → A-C + B < 100% Replacement of a hydroxyl group via a tosylate intermediate. prepchem.com
Elimination A-B → C + D < 100% Dehydration reactions to form an alkene.

Use of Safer Solvents and Reaction Media

Solvents constitute a significant portion of the waste generated in chemical processes. unimi.it The principles of green chemistry advocate for minimizing solvent use or replacing hazardous organic solvents with safer alternatives. rsc.org

Traditional syntheses of phenylproline derivatives have often employed solvents such as toluene, chloroform, and ether, which have significant health and environmental hazards. nih.govnih.govprepchem.com Modern methodologies focus on substituting these with greener options.

Water: Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and availability. wikipedia.org While organic substrates may have limited solubility in water, techniques like photoredox catalysis in aqueous solutions have been shown to be effective for reactions involving amino acid derivatives. acs.org In several reported syntheses of proline derivatives, water is used in hydrolysis steps or for workup and purification, demonstrating its compatibility. nih.govprepchem.com

Ethanol (B145695): As a bio-based solvent, ethanol is a greener alternative to many petrochemical-based solvents. It is often used in combination with water for reactions like saponification in the synthesis of 1,3-diaryl-5-oxo-prolines. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are classes of non-volatile solvents that are gaining attention as potential green reaction media. mdpi.comresearchgate.net Their use can facilitate catalyst recycling and lead to different reaction selectivities. For example, the ionic liquid [BMIM]Br has been used as an environmentally friendly catalyst and medium for synthesizing sulfur-containing heterocycles. mdpi.com

The ultimate goal is to move towards solvent-free reactions where possible, but when a solvent is necessary, the choice should prioritize safety and sustainability. rsc.org

Table 3: Solvent Selection in Chemical Synthesis

Solvent Class Examples Green Chemistry Considerations
Hazardous Chloroform, Toluene, Dichloromethane Toxic, often volatile organic compounds (VOCs), environmentally persistent.
Safer/Greener Water, Ethanol, Ethyl Lactate, 2-Methyl-THF Low toxicity, biodegradable, often derived from renewable resources. wikipedia.org
Alternative Media Ionic Liquids, Supercritical CO₂, Deep Eutectic Solvents Non-volatile, potential for catalyst recycling, unique reactivity profiles. rsc.orgmdpi.com

Energy Efficiency Considerations in Synthesis

The energy consumption of a chemical process is a critical factor for both its environmental impact and economic viability. monash.edu Green chemistry principles emphasize designing syntheses that are energy-efficient, which typically means conducting reactions at ambient temperature and pressure whenever possible. rsc.org

Many synthetic routes for this compound derivatives require significant energy input. For example, a key step in the synthesis of (trans)-4-Phenyl-L-proline involves cooling the reaction to -20°C, which requires substantial energy for refrigeration. prepchem.com Other syntheses involve heating reactions to reflux or high temperatures (85–90°C) for extended periods. nih.govrsc.org

Strategies to improve energy efficiency in the synthesis of this compound include:

Catalysis: Catalysts can significantly lower the activation energy of a reaction, enabling it to proceed at a lower temperature, thus saving energy. chemistry-teaching-resources.com This applies to chemocatalysis, biocatalysis, and photocatalysis.

Photoredox Catalysis: Using visible light as an energy source can drive reactions at room temperature that might otherwise require heat. acs.org This approach is particularly promising for activating amino acid derivatives for C-C bond formation.

Biocatalysis: Enzymes operate under mild conditions (near ambient temperature and pressure) and in aqueous media, making them an exceptionally energy-efficient option. rsc.org Developing enzymatic routes for key steps in this compound synthesis could dramatically reduce energy consumption.

By analyzing the energy demands of each synthetic step, from cooling and heating to solvent removal, chemists can identify areas for improvement and design more sustainable and cost-effective pathways to this compound and its stereoisomers.

Stereochemistry and Conformational Landscape of 1 Phenylproline

Analysis of Stereoisomeric Forms (cis-, trans-, enantiomers, diastereomers)

The presence of multiple chiral centers and the restricted rotation around the N-C(phenyl) bond in 1-phenylproline give rise to several stereoisomeric forms. These include cis- and trans-isomers, enantiomers, and diastereomers.

Cis- and Trans- Isomerism: This form of isomerism in substituted prolines refers to the relative orientation of substituents on the pyrrolidine (B122466) ring. nih.govntu.edu.sg In the context of a phenyl group at a position other than C1, for instance at the β-carbon, the cis isomer would have the phenyl group and the carboxyl group on the same side of the ring, while in the trans isomer, they would be on opposite sides. nih.gov These isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other and can have different physical and chemical properties. doubtnut.comorgosolver.com For example, the dipole moments and boiling points of cis and trans isomers often differ. ntu.edu.sg The interconversion between these isomers can sometimes be achieved, for instance, through epimerization.

Enantiomers: As with all chiral molecules, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. libretexts.org Enantiomers of a compound share the same physical properties except for their interaction with plane-polarized light. However, they can exhibit significantly different biological activities and interactions with other chiral molecules. nih.govacs.org Studies on tetrapeptides of phenylproline have shown that pairs of enantiomers can have markedly different transport properties across membranes, highlighting the importance of stereochemistry in biological contexts. nih.govacs.orgresearchgate.netmdpi.com

Diastereomers: When a molecule has more than one chiral center, as can be the case with substituted this compound derivatives, diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other. doubtnut.com They have different physical properties and can be separated by techniques like chromatography. The various combinations of (R) and (S) configurations at each chiral center lead to a set of diastereomers. For instance, in a molecule with two chiral centers, four stereoisomers are possible: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) are enantiomers, as are the (R,S) and (S,R) pairs. The relationship between (R,R) and (R,S) (or any other non-enantiomeric pair) is diastereomeric.

Conformational Analysis of the Pyrrolidine Ring

The puckering of the pyrrolidine ring is typically described by two main envelope conformations, termed 'endo' and 'exo' (or sometimes referred to as 'UP' and 'DOWN'). nih.govnih.gov In these conformations, four of the ring atoms are roughly coplanar, while the fifth atom is displaced out of this plane. The specific atom that is out of the plane defines the pucker. For example, a Cγ-endo pucker means the Cγ atom is displaced on the same side as the carboxyl group, while a Cγ-exo pucker means it is on the opposite side.

The conformation of the pyrrolidine ring can be quantitatively described using Cremer-Pople puckering parameters, which use the out-of-plane displacements of the ring atoms to define a puckering amplitude (Q) and a phase angle (φ). chemrxiv.orgnih.govresearchgate.net These parameters allow for a precise description of the ring's shape, which can range from pure envelope (E) to twist (T) conformations. researchgate.net The puckering is not static, and the ring can undergo pseudorotation, a low-energy process where the pucker appears to rotate around the ring. chemrxiv.orgbeilstein-journals.org

The preference for a particular pucker is influenced by a delicate balance of steric and stereoelectronic effects. nih.govbeilstein-journals.org In unsubstituted proline, there is a slight preference for the Cγ-endo pucker. wisc.edu The puckering of the ring is also coupled to the cis/trans isomerization of the preceding peptide bond, with different puckers being favored in each isomeric state. nih.govnih.govbiorxiv.org

Table 1: Predominant Pyrrolidine Ring Puckers in Proline
IsomerFavored PuckerReference
cis-ProlineDOWN (Cγ-exo) nih.gov
trans-Proline (in α-helices)UP (Cγ-endo) nih.gov

The introduction of a substituent, such as a phenyl group, on the pyrrolidine ring significantly influences its conformational preferences. The nature, size, and position of the substituent dictate the favored pucker.

Steric Effects: A bulky substituent will generally prefer to occupy a pseudo-equatorial position to minimize steric hindrance. nih.govbeilstein-journals.org For example, a bulky tert-butyl group at the C-4 position of proline has been shown to strongly favor a pseudo-equatorial orientation, which in turn dictates the ring pucker. nih.gov Similarly, a phenyl group, being sterically demanding, will adopt a position that minimizes steric repulsions, thereby influencing the puckering of the pyrrolidine ring. nih.gov

Stereoelectronic Effects: Electron-withdrawing substituents often favor an axial position due to the gauche effect. beilstein-journals.orgnih.gov This effect arises from favorable orbital interactions between the substituent and adjacent bonds. For instance, a fluorine atom at the C-4 position tends to adopt an axial position. beilstein-journals.org The electronic nature of the phenyl group, whether it is electron-donating or electron-withdrawing due to other substitutions on the aromatic ring, can also play a role in the conformational preferences through stereoelectronic interactions.

The position of the substituent is also critical. A substituent at the C-3 position will have a different steric and stereoelectronic impact compared to one at the C-4 or C-5 position, leading to different puckering preferences. nih.gov For instance, a bulky substituent at the 3R position favors an endo pucker, while the same group at the 3S position favors an exo pucker. nih.gov

Ring Puckering and Conformational Preferences

Stereochemical Control Elements in Phenylproline Chemistry

The well-defined stereochemistry and conformational preferences of this compound make it a powerful tool for stereochemical control in chemical reactions. numberanalytics.com The fixed spatial arrangement of the phenyl group and the pyrrolidine ring can direct the approach of reagents, leading to high levels of stereoselectivity.

In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which then promotes the formation of one enantiomer of a product over the other. numberanalytics.com The rigid conformational scaffold of this compound and its derivatives can be exploited in the design of such chiral ligands. The phenyl group can act as a steric directing group, blocking one face of a reactive site and forcing an incoming reactant to approach from the less hindered side. libretexts.org

Determination of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms in this compound and its derivatives is essential for understanding its properties and for its rational application in areas like asymmetric synthesis. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. libretexts.orgnih.govsci-hub.se The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions. The absolute configuration can be determined through the anomalous dispersion of X-rays by the atoms in the crystal. libretexts.org The crystalline sponge method is a newer technique that can determine the absolute configuration of even non-crystalline samples by absorbing them into a pre-formed crystalline lattice. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative configuration and conformational preferences of molecules in solution. beilstein-journals.org By analyzing the coupling constants between protons on the pyrrolidine ring, information about the dihedral angles and thus the ring pucker can be obtained. beilstein-journals.org Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration. sci-hub.se

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. nih.gov By using a chiral stationary phase, the two enantiomers of a compound will have different retention times, allowing for their separation and quantification. This method can also be used to determine the absolute configuration by derivatizing the analyte with a chiral reagent of known configuration to form diastereomers that can be separated and their elution order correlated to the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with spectra calculated using quantum mechanical methods for a known configuration, the absolute configuration of the molecule in solution can be unambiguously determined. nih.gov

Table 2: Methods for Determining Stereochemistry
MethodInformation ObtainedKey FeaturesReference
X-ray CrystallographyAbsolute and relative configuration, solid-state conformationRequires single crystals, provides definitive 3D structure libretexts.orgsci-hub.se
NMR SpectroscopyRelative configuration, solution conformation, enantiomeric purityAnalysis of coupling constants and use of chiral derivatizing agents beilstein-journals.orgsci-hub.se
Chiral HPLCSeparation of enantiomers, determination of enantiomeric excessUses a chiral stationary phase or chiral derivatizing agents nih.gov
Vibrational Circular Dichroism (VCD)Absolute configuration in solutionComparison of experimental and calculated spectra nih.gov

1 Phenylproline in Asymmetric Catalysis

Organocatalysis Mediated by 1-Phenylproline Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. au.dk Proline and its derivatives are among the most successful classes of organocatalysts, capable of activating substrates through various covalent interactions. numberanalytics.comnih.govlongdom.org Derivatives of this compound, such as diphenylprolinol silyl (B83357) ethers, are particularly effective, leveraging the structural rigidity and steric hindrance provided by the aryl substituents to create a well-defined chiral environment for catalysis. unl.ptmdpi.com

Derivatives of this compound, which are secondary amines, catalyze reactions primarily through two key mechanistic cycles: enamine and iminium ion activation. longdom.orgmdpi.com These pathways represent the two primary modes of covalent organocatalysis mediated by chiral amines.

Enamine Catalysis: In this mode, the secondary amine of the this compound derivative reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making the α-carbon nucleophilic. This activated enamine can then react with various electrophiles. After the key bond-forming step, the intermediate hydrolyzes to release the product and regenerate the catalyst, completing the catalytic cycle. The stereoselectivity of the reaction is controlled by the chiral catalyst, which directs the approach of the electrophile to one face of the enamine. mdpi.com

Iminium Catalysis: Alternatively, when reacting with α,β-unsaturated aldehydes or ketones, the this compound derivative forms a positively charged iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position. This activation allows for conjugate addition reactions with a wide range of nucleophiles. The bulky substituents on the catalyst, such as the phenyl group in this compound derivatives, effectively shield one face of the iminium ion, dictating the stereochemical outcome of the nucleophilic attack. acs.orgunibo.it A single catalyst can often operate through both enamine and iminium ion pathways in cascade or domino reactions, enabling the rapid construction of complex molecular architectures from simple precursors. mdpi.com

Derivatives of this compound, particularly diarylprolinol silyl ethers, have demonstrated remarkable efficacy in a wide array of asymmetric carbonyl transformations. These catalysts create a sterically hindered yet precisely organized chiral pocket that forces reactions to proceed with high levels of stereocontrol.

One of the most significant applications is in the asymmetric Michael reaction . For instance, the addition of nitroalkanes to β,β-disubstituted α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl ether, yields products with an all-carbon quaternary stereocenter with excellent enantioselectivity. sci-hub.box Similarly, the conjugate addition of methyl alkynyl ketones to α,β-unsaturated aldehydes proceeds with high yields and enantioselectivities. acs.org These reactions are valuable for synthesizing complex chiral building blocks. sci-hub.box

The following table summarizes the performance of a diphenylprolinol silyl ether catalyst in the asymmetric Michael reaction between various α,β-unsaturated aldehydes and methyl vinyl ketone, highlighting the high yields and enantioselectivities achieved.

Table 1: Asymmetric Michael Addition of Enals Catalyzed by (R)-Diphenylprolinol Silyl Ether acs.org
EntrySubstrate (Enal)Yield (%)ee (%)
1Cinnamaldehyde6995
2p-Methoxycinnamaldehyde8096
3p-Bromocinnamaldehyde8597
4m-Bromocinnamaldehyde8198
5o-Bromocinnamaldehyde8098
62-Furaldehyde derivative7597
7Crotonaldehyde5576

These catalysts are also proficient in promoting tandem or cascade reactions. For example, a domino Michael/Henry reaction between aldehydes and nitroalkenes can construct complex cyclohexane (B81311) derivatives with multiple stereocenters in a single operation, often with exceptional diastereo- and enantioselectivity. unl.pt

While organocatalysts based on the this compound framework are powerful tools, they possess inherent scope and limitations. A primary advantage is their stability and low toxicity compared to many metal-based catalysts. numberanalytics.com However, some general limitations of organocatalysis include potentially lower reactivity, requiring higher catalyst loadings (e.g., 10-20 mol%) compared to metal catalysts. numberanalytics.comnih.gov

The substrate scope can also be specific. For example, in certain organocatalytic [3+2] cycloadditions to form pyrrolidine (B122466) rings, the methodology was initially limited to β-substituted α,β-unsaturated aldehydes, which restricted access to pyrrolidine adducts without a substituent at the C-3 position. Furthermore, the efficiency and selectivity of these catalysts can be highly sensitive to the steric and electronic nature of both the substrate and the catalyst's substituents. For instance, in a [10+2] cycloaddition, increasing the steric bulk of the silyl protecting group on a diarylprolinol catalyst from trimethylsilyl (B98337) (TMS) to tert-butyldimethylsilyl (TBDMS) improved enantioselectivity, but further increases offered no benefit. au.dk Some substrates may fail to react entirely, and achieving high selectivity with sterically less demanding substrates, like simple aliphatic aldehydes, can remain a challenge. sci-hub.box Scaling up organocatalytic reactions can also present issues related to catalyst cost and solubility. numberanalytics.com

Application in Asymmetric Carbonyl Transformations

Metal-Catalyzed Asymmetric Reactions Utilizing this compound Ligands

In addition to their direct use in organocatalysis, this compound and its derivatives are crucial building blocks for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. wikipedia.org In this context, the this compound unit provides a rigid, stereochemically defined scaffold that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed transformation.

The design of effective chiral ligands is central to asymmetric metal catalysis. The goal is to create a ligand that binds strongly to the metal and imposes a rigid and well-defined chiral space around the active site. This compound is an excellent starting material for this purpose. Its synthesis can be a target in itself for use as a chiral metal-chelating ligand.

A common strategy involves modifying the this compound scaffold to introduce additional donor atoms, creating multidentate ligands. For example, a bidentate P,N-ligand can be synthesized from this compound. This typically involves converting the carboxylic acid moiety into an alcohol via reduction, which can then be transformed into a leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a diphenylphosphine (B32561) source would introduce the phosphorus donor atom. Alternatively, functional groups can be introduced onto the phenyl ring. Such multi-step syntheses, while sometimes complex, allow for the creation of highly tailored ligands for specific catalytic applications. dicp.ac.cnsnnu.edu.cnnih.gov The modular nature of this synthesis allows for fine-tuning of the ligand's steric and electronic properties by altering the substituents on the proline ring or the appended donor groups. dicp.ac.cn

The efficacy of a chiral ligand is determined by its coordination chemistry with the transition metal. wikipedia.orgrsc.org Amino acids most commonly coordinate to metals as bidentate N,O-ligands, forming a stable five-membered chelate ring through the amino nitrogen and a carboxylate oxygen. wikipedia.org When this compound is used as a building block for a more complex ligand, such as a P,N-ligand, it typically coordinates to the metal center through the pyrrolidine nitrogen and the synthetically introduced donor atom (e.g., phosphorus). unicamp.br

This bidentate chelation creates a rigid complex where the stereochemistry of the this compound backbone is locked in place, defining the chiral environment around the metal. purdue.edu The phenyl group on the nitrogen atom provides significant steric bulk, which helps to create deep chiral pockets and restrict the possible conformations of the substrate as it approaches the metal's active site. This steric control is fundamental to achieving high enantioselectivity. The coordination number and geometry of the final metal complex (e.g., square planar, tetrahedral, or octahedral) are determined by the metal ion, its oxidation state, and the number and type of ligands bound to it. wikipedia.orgsnnu.edu.cn By carefully designing the this compound-based ligand, chemists can modulate these properties to optimize the catalyst for a specific asymmetric transformation.

Applications in Asymmetric Hydrogenation, Coupling, and Addition Reactions

This compound and its derivatives serve as crucial chiral ligands and organocatalysts in a variety of asymmetric transformations, including addition and coupling reactions. Their rigid backbone and the stereodirecting influence of the phenyl group are instrumental in achieving high levels of stereocontrol.

A notable application is in visible-light photoredox-catalyzed reactions. For instance, N-phenylproline has been used in the decarboxylative radical coupling with aldehydes or ketones to synthesize 1,2-amino alcohols. acs.org This method operates efficiently in water at room temperature, highlighting its green chemistry credentials. acs.org The reaction demonstrates broad substrate scope and is suitable for gram-scale synthesis, providing an effective pathway to valuable 1,2-amino alcohols from readily available amino acids. acs.org

While proline and its derivatives are famous for catalyzing asymmetric aldol (B89426) and Michael additions through enamine catalysis, the phenyl substituent in this compound modifies the steric and electronic environment of the catalytic intermediates, influencing reactivity and selectivity. mdpi.comwikipedia.org In Michael additions, a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate fashion. wikipedia.org The use of chiral proline-derived catalysts can render this process highly enantioselective. wikipedia.org Similarly, in asymmetric coupling reactions, such as those catalyzed by palladium, ligands derived from amino acids are essential for inducing enantioselectivity. chemrxiv.org The fundamental steps in these catalytic cycles often involve oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Asymmetric hydrogenation, a reaction that adds hydrogen across a double bond with spatial selectivity, heavily relies on chiral catalysts, often transition metal complexes with chiral phosphine (B1218219) ligands. wikipedia.orgnih.gov While numerous chiral ligands have been developed for this purpose, the design of ligands based on the this compound scaffold remains an area of interest for achieving high enantioselectivity in the reduction of specific substrates like imines and ketones. wikipedia.orgmdpi.com

Table 1: Asymmetric Decarboxylative Coupling of N-Phenylproline with Carbonyls

EntryCarbonyl CompoundProductYieldReference
1Benzaldehyde2-(phenylamino)-1-phenylethan-1-ol85% acs.org
24-Methoxybenzaldehyde1-(4-methoxyphenyl)-2-(phenylamino)ethan-1-ol92% acs.org
32-Naphthaldehyde1-(naphthalen-2-yl)-2-(phenylamino)ethan-1-ol88% acs.org
4Acetophenone1-phenyl-2-(phenylamino)propan-1-ol75% acs.org

Chiral-at-Metal Catalysis Concepts with Phenylproline Scaffolds

A fascinating and evolving strategy in asymmetric synthesis is "chiral-at-metal" catalysis. nih.gov In this approach, the catalyst's chirality originates exclusively from a stereogenic metal center, while the coordinating ligands themselves are achiral. nih.govnih.gov This concept diverges from the traditional method where chiral ligands are used to induce asymmetry in a metal complex. nih.gov The metal atom acts as both the catalytic site and the sole source of chirality, offering a structurally simple yet powerful tool for asymmetric transformations. nih.gov

These chiral-at-metal catalysts, often bis-cyclometalated iridium(III) and rhodium(III) complexes, have proven effective in combining asymmetric catalysis with visible-light-induced photoredox chemistry. nih.gov The geometry of the achiral ligands around the metal center creates a propeller-shaped chiral environment, resulting in Λ (left-handed) and Δ (right-handed) enantiomeric configurations of the complex. nih.govnih.gov

While the core concept relies on achiral ligands, the incorporation of chiral scaffolds like phenylproline into these systems presents intriguing possibilities. A chiral ligand such as a this compound derivative binding to a stereogenic metal center would result in diastereomeric complexes (e.g., Λ-chiral ligand vs. Δ-chiral ligand). The distinct steric and electronic interactions within these diastereomers could lead to highly specific catalytic activity and stereoselectivity. This approach merges the traditional use of chiral ligands with the novel chiral-at-metal concept, opening new avenues for catalyst design and the stereocontrolled synthesis of complex molecules. nih.gov

Photocatalysis and Photoredox Chemistry Involving this compound Systems

Photoredox catalysis has emerged as a powerful paradigm in organic synthesis, utilizing visible light to generate reactive intermediates via single-electron transfer (SET) processes. nih.govwikipedia.org This strategy allows for the activation of small molecules under exceptionally mild conditions. nih.gov Systems involving this compound have been successfully integrated into photoredox catalytic cycles, particularly for the formation of carbon-carbon bonds. acs.org

These reactions are typically mediated by a photocatalyst, such as a ruthenium(II) or iridium(III) polypyridyl complex, which absorbs light and enters an excited state. nih.govrsc.org In this excited state, the catalyst can act as both a potent oxidant and reductant, enabling it to engage in electron transfer with organic substrates that would be unreactive in their ground states. nih.gov

Visible-Light-Driven Transformations

A key application of this compound in this area is the visible-light-driven decarboxylative coupling of N-phenylproline (acting as an N-aryl amino acid) with various aldehydes and ketones. acs.org This transformation yields valuable 1,2-amino alcohols, with water serving as a green solvent. acs.org The reaction proceeds smoothly at ambient temperature, showcasing the power of photocatalysis to drive reactions that might otherwise require harsh conditions. acs.org

Another significant visible-light-driven transformation is the dearomative arylcarboxylation of indoles with CO2, which showcases the potential for incorporating simple building blocks into complex scaffolds. sigmaaldrich.com The ability to use visible light, an abundant and renewable energy source, makes these methods highly attractive from a sustainability perspective. acs.orgsigmaaldrich.com The success of these reactions often depends on the photocatalyst, with organic dyes like Eosin Y also proving effective and offering a transition-metal-free alternative. mdpi.com

Mechanistic Insights into Photoinduced Electron Transfer

The mechanism underlying these transformations is photoinduced electron transfer (PET). edinst.comnih.gov In a typical cycle involving N-phenylproline, the process begins with the absorption of a photon by the photocatalyst (PC), promoting it to an excited state (PC*). nih.govrsc.org

Excitation : PC + hν (light) → PC*

Electron Transfer : The excited photocatalyst (PC*) is a strong enough oxidant to accept an electron from the carboxylate of N-phenylproline. This single-electron transfer (SET) generates the reduced form of the photocatalyst (PC•⁻) and a phenylproline-derived carboxyl radical.

Decarboxylation : The carboxyl radical is unstable and rapidly undergoes decarboxylation (loses CO₂) to form a highly reactive α-amino radical.

Radical Addition : This α-amino radical then adds to the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and generating a radical anion intermediate.

Catalyst Regeneration : The reduced photocatalyst (PC•⁻) transfers its excess electron to the radical anion intermediate. This step protonates the intermediate (often with a proton from the solvent, like water) to yield the final 1,2-amino alcohol product and regenerates the ground-state photocatalyst (PC), allowing it to re-enter the catalytic cycle. acs.org

This PET mechanism enables the formation of open-shell radical intermediates under very mild conditions, facilitating bond formations that are challenging to achieve through traditional two-electron pathways. nih.gov

Synergistic and Multicatalytic Systems Incorporating Phenylproline Moieties

Synergistic catalysis, a strategy where two or more distinct catalysts work in concert to enable a single transformation, has become a powerful tool in organic synthesis. nih.govrsc.orgwikipedia.org This approach allows for the simultaneous activation of both the nucleophile and the electrophile, opening up previously inaccessible reaction pathways. nih.gov

Phenylproline scaffolds are valuable in this context. For example, 5-phenylproline (B8596098) derivatives have been synthesized via a synergistic catalytic system employing both an achiral palladium catalyst and a chiral copper catalyst. sciengine.com This dual system was applied to the asymmetric allylic alkylation of aldimine esters, demonstrating how two catalytic cycles can cooperate to control reactivity and stereoselectivity. sciengine.com The development of multicatalytic reaction sequences, which combine multiple catalytic steps in a one-pot process, further enhances synthetic efficiency. rsc.org

In such systems, one catalyst might activate the nucleophile (e.g., an organocatalyst like a secondary amine forming a reactive enamine), while a second catalyst (e.g., a transition metal complex) activates the electrophile. wikipedia.org The successful integration of these independent catalytic cycles is challenging, as the catalysts must be compatible and not inhibit one another. wikipedia.org The use of phenylproline-derived components in these systems can be crucial for transferring chiral information and directing the stereochemical outcome of the reaction. sciengine.com

Mechanistic Studies of Catalytic Cycles and Transition States

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. ua.edu For reactions involving this compound, mechanistic studies focus on identifying the key intermediates and transition states within the catalytic cycle. mdpi.commdpi.com

In organocatalysis, proline and its derivatives, including this compound, typically operate through an enamine or iminium ion cycle. mdpi.comwikipedia.org For an aldol or Michael reaction, the catalyst condenses with a ketone or aldehyde to form a chiral enamine intermediate. mdpi.com This enamine is the active nucleophile that attacks the electrophile. The stereoselectivity of the reaction is determined in the subsequent carbon-carbon bond-forming step. The geometry of the transition state, often rationalized by models like the Zimmerman-Traxler model for aldol reactions, is crucial. wikipedia.org The bulky phenyl group in this compound exerts significant steric influence on this transition state, directing the approach of the electrophile and thereby controlling the stereochemical outcome.

Advanced Spectroscopic and Computational Investigations of 1 Phenylproline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. numberanalytics.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit unique resonance frequencies when placed in a strong magnetic field, providing detailed information about their chemical environment. libretexts.org

High-resolution ¹H and ¹³C NMR spectroscopy are primary tools for confirming the covalent structure of 1-Phenylproline. The chemical shift (δ) of each nucleus, reported in parts per million (ppm), is highly sensitive to its electronic environment, allowing for the differentiation of protons and carbons in the phenyl ring versus those in the proline ring. libretexts.org Furthermore, spin-spin coupling between adjacent nuclei provides information about the connectivity of atoms within the molecule. libretexts.org

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound's character. While enantiomers yield identical NMR spectra under standard conditions, their differentiation can be achieved by using a chiral derivatizing agent. nanalysis.com This agent reacts with the enantiomeric mixture to form diastereomers, which have distinct chemical and physical properties and, therefore, produce distinguishable signals in the NMR spectrum. nanalysis.com Research on peptides containing phenylproline has demonstrated that stereochemistry plays a significant role in their biological function and transport properties, underscoring the importance of stereochemical elucidation. acs.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on typical values for phenyl and proline moieties. Actual values may vary based on solvent and experimental conditions.

Atom Type Nucleus Chemical Shift (δ) Range (ppm) Notes
Phenyl Ring¹H7.20 - 7.60Signals for ortho, meta, and para protons, often appearing as complex multiplets.
Proline Cα-H¹H4.00 - 4.50The proton attached to the chiral center adjacent to the nitrogen and carboxyl group.
Proline Ring CH₂¹H1.80 - 2.40 & 3.50 - 3.80Complex signals due to the diastereotopic nature of the protons in the five-membered ring.
Phenyl Ring¹³C125.0 - 145.0Includes signals for the ipso-carbon and other aromatic carbons.
Carboxyl C=O¹³C170.0 - 178.0The chemical shift for the carboxylic acid carbon.
Proline Cα¹³C60.0 - 68.0The carbon of the chiral center.
Proline Ring CH₂¹³C25.0 - 55.0Signals corresponding to the other carbon atoms in the pyrrolidine (B122466) ring.

Conformational Dynamics Studies via Variable Temperature NMR

Molecules like this compound are not static; they undergo various dynamic processes, including the puckering of the five-membered proline ring and restricted rotation around the N-C(phenyl) bond. Variable Temperature (VT) NMR is a powerful technique used to study these conformational changes. ox.ac.uk By recording spectra at different temperatures, researchers can observe the effects of these dynamic exchanges on the NMR signals. researchgate.net

At low temperatures, the rate of conformational exchange is slow on the NMR timescale. In this "slow-exchange limit," separate, sharp signals may be observed for each distinct conformer present in the solution. ucl.ac.uk As the temperature is raised, the rate of exchange increases. The signals for the individual conformers broaden and move closer together, eventually merging at a specific "coalescence temperature." Upon further heating into the "fast-exchange limit," the molecule converts between conformations so rapidly that the spectrometer detects only a single, sharp, time-averaged signal. ucl.ac.uk Analyzing the changes in the spectra as a function of temperature allows for the calculation of the energy barriers associated with these conformational transitions. ucl.ac.uk

Table 2: Illustration of Conformational Exchange by Variable Temperature NMR This table provides a hypothetical example of two exchanging proton signals (Ha and Hb) from different conformers.

Temperature Exchange Regime Appearance of Signals for Ha and Hb
-60 °CSlowTwo distinct, sharp peaks.
25 °CIntermediateTwo significantly broadened peaks.
80 °CCoalescenceOne very broad, flat peak.
120 °CFastOne sharp, averaged peak.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the exact positions of the atoms in three-dimensional space can be determined. wikipedia.org

For this compound, a crystal structure analysis would provide unambiguous information on its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. It would also reveal the packing arrangement of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding, that stabilize the structure. anton-paar.com In cases where obtaining a suitable single crystal is challenging, structure determination can sometimes be achieved from powder X-ray diffraction (XRD) data, often guided by solid-state NMR and computational modeling. rsc.org

Table 3: Representative Crystallographic Data for a Molecular Crystal This table shows the type of data obtained from a single-crystal X-ray diffraction experiment.

Parameter Example Value Information Provided
Chemical FormulaC₁₁H₁₃NO₂Elemental composition of the molecule.
Formula Weight191.23 g/mol Molecular mass.
Crystal SystemMonoclinicThe basic geometry of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
Unit Cell Dimensionsa = 5.8 Å, b = 12.1 Å, c = 7.5 Å, β = 98.5°The size and shape of the repeating unit.
Volume521.4 ųThe volume of the unit cell.
Z2The number of molecules in the unit cell.

Mass Spectrometry Techniques in Phenylproline Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool in chemical analysis, used to determine the molecular weight of a compound with high accuracy and to gain structural information. uobasrah.edu.iq High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound by providing a mass measurement with enough precision to distinguish it from other compounds with the same nominal mass.

In the context of phenylproline research, mass spectrometry is also employed to identify and quantify phenylproline-containing peptides in complex biological mixtures. ufl.edu For example, in studies of blood-brain barrier shuttles, MS analysis can confirm the successful transport of a phenylproline-based peptide across a membrane. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides data to confirm the amino acid sequence of a peptide. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated Exact Mass (m/z) Technique
[M+H]⁺C₁₁H₁₄NO₂⁺192.0968Electrospray Ionization (ESI-MS)

Vibrational Spectroscopy (IR, Raman) for Structural Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. These techniques are complementary and provide a characteristic "fingerprint" for a molecule, allowing for structural characterization and identification of functional groups. researchgate.net IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to molecular vibrations which cause a change in the dipole moment. uobasrah.edu.iq Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule.

For this compound, IR and Raman spectra would reveal characteristic bands corresponding to the vibrations of its specific functional groups. These include C-H stretching from the aromatic and aliphatic portions, the C=O stretching of the carboxylic acid group, N-H bending (if protonated), and various vibrations of the phenyl and proline rings. oatext.commjcce.org.mk

Table 5: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups. Intensities (strong, medium, weak) can vary between IR and Raman techniques.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid2500 - 3300 (broad)
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Proline Ring2850 - 2960
C=O StretchCarboxylic Acid1700 - 1760
C=C Stretch (Aromatic)Phenyl Ring1450 - 1600
C-N StretchPyrrolidine Ring1180 - 1360

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful theoretical tools used to investigate the structure, properties, and dynamics of molecules. wikipedia.orgunifap.br These methods complement experimental data by providing detailed atomic-level insights that can be difficult to obtain through experiments alone. nih.gov

For this compound, computational techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to:

Determine stable conformations: By calculating the potential energy of the molecule as a function of its geometry, the lowest-energy (most stable) conformations can be identified. This is particularly useful for understanding the preferred puckering of the proline ring and the rotational orientation of the phenyl group.

Predict spectroscopic properties: Computational models can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic data. nih.gov Comparing these predicted values with experimental results helps to validate the proposed molecular structures and assignments.

Investigate reaction mechanisms and interactions: Modeling can be used to study the interactions of this compound with other molecules, such as biological receptors or solvent molecules, providing insights into its chemical behavior and function. nih.gov The synergy of combining computational results with experimental data from techniques like NMR and X-ray crystallography provides a robust and comprehensive picture of the molecule's characteristics. rsc.org

Table 6: Hypothetical Relative Energies of this compound Conformers from Computational Modeling

Conformer Description Relative Energy (kJ/mol)
ARing Pucker 'Down', Phenyl 'Axial'0.0 (Global Minimum)
BRing Pucker 'Up', Phenyl 'Axial'+ 4.5
CRing Pucker 'Down', Phenyl 'Equatorial'+ 8.2
DRing Pucker 'Up', Phenyl 'Equatorial'+ 12.0

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Unlike traditional methods that calculate the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally more feasible for larger systems. The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. aimspress.com

In practice, the electronic structure is determined by solving the Kohn-Sham equations, which describe a set of non-interacting electrons moving in an effective potential. wikipedia.org This potential includes the external potential from the atomic nuclei and an effective potential that accounts for interelectronic interactions. wikipedia.org A key component of this is the exchange-correlation functional, which approximates the complex quantum effects of electron exchange and correlation. nih.govscispace.com Various approximations for this functional, such as Generalized Gradient Approximations (GGAs) or hybrid functionals, are chosen depending on the desired accuracy and the system being studied. aimspress.comscispace.com

For this compound, DFT calculations can elucidate fundamental electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These calculations are crucial for predicting the molecule's stability, polarity, and sites susceptible to electrophilic or nucleophilic attack.

Core ConceptDescriptionRelevance to this compound
Hohenberg-Kohn TheoremsFundamental theorems proving that the ground-state electron density n(r) of a system uniquely determines all its properties. aimspress.comProvides the theoretical justification for using electron density as the primary variable to calculate the molecule's properties.
Kohn-Sham EquationsA method to simplify the many-electron problem into a set of one-electron equations for a fictitious system of non-interacting electrons. wikipedia.orgThe practical approach used in DFT software to calculate the electron density and energy of this compound.
Exchange-Correlation FunctionalAn approximation for the quantum mechanical effects of exchange and correlation energy. The accuracy of DFT calculations heavily depends on this functional. nih.govscispace.comThe choice of functional (e.g., B3LYP, PBE) affects the accuracy of predicted electronic properties like bond energies and orbital gaps.
Electron DensityA measure of the probability of an electron being present at a specific location. In DFT, it is the central variable. Visualizing the electron density reveals the molecule's shape and how electrons are distributed across the phenyl and proline rings.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation evolves. nih.gov The forces between atoms are calculated using a molecular mechanics force field, a set of parameters and potential functions that describe the energetics of bond stretching, angle bending, and non-bonded interactions. nih.gov

Studies on similar molecules like L-proline have shown that combining MD simulations with experimental data (e.g., from NMR) and DFT calculations can lead to a highly accurate picture of the conformational equilibrium in solution. acs.org

Concept/ParameterDescriptionApplication to this compound
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. nih.gov Examples include AMBER and GROMOS. acs.orgDefines the interatomic forces governing the molecule's motion. The choice of force field is critical for accurately reproducing the conformational behavior of the proline ring and the phenyl substituent.
Conformational LandscapeA representation of all possible spatial arrangements (conformations) of a molecule and their corresponding potential energies.MD simulations explore this landscape to identify the preferred conformations (e.g., Cγ-endo vs. Cγ-exo puckers of the proline ring) and the dynamics of interconversion. acs.org
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed molecular structures. nih.govUsed to monitor the stability of the simulation and to quantify the flexibility of different regions of the this compound molecule over time.
Solvent ModelingExplicitly or implicitly including solvent molecules (e.g., water) in the simulation to mimic physiological or experimental conditions. mdpi.comCrucial for accurately capturing how solvent interactions influence the conformational preferences of this compound.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on DFT, are invaluable for predicting the chemical reactivity and selectivity of molecules. unipd.it These methods provide quantitative insights into how a molecule will behave in a chemical reaction by analyzing its electronic structure.

Key indicators of reactivity can be derived from the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Furthermore, reactivity indices derived from conceptual DFT, such as the Fukui function, can pinpoint which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative ESP) and electron-poor (positive ESP) regions, which are prone to electrophilic and nucleophilic attack, respectively. mdpi.com For this compound, these calculations can predict how it will interact with other reagents, guiding the design of synthetic routes or understanding its role in catalytic processes.

Reactivity DescriptorDescriptionSignificance for this compound
Frontier Molecular Orbitals (HOMO/LUMO)The highest energy occupied and lowest energy unoccupied molecular orbitals. Their energies and spatial distribution are central to chemical reactivity. The HOMO energy indicates the tendency to donate electrons (nucleophilicity), while the LUMO energy indicates the tendency to accept electrons (electrophilicity). The HOMO-LUMO gap suggests kinetic stability.
Electrostatic Potential (ESP) MapA color-coded map of the electrostatic potential on the electron density surface, showing charge distribution. mdpi.comVisually identifies electron-rich sites (e.g., lone pairs on nitrogen or oxygen) and electron-poor sites (e.g., acidic protons) on the this compound structure.
Fukui Function (f(r))A function that describes how the electron density at a point r changes with a change in the total number of electrons, identifying the most reactive sites in a molecule. mdpi.comCalculates atom-specific indices for electrophilic (f⁻) and nucleophilic (f⁺) attack, providing a quantitative prediction of local reactivity.
Global Hardness/SoftnessMeasures of the resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scispace.comHelps predict the nature of interactions with other reactants based on the hard-soft acid-base (HSAB) principle.

Mechanistic Pathway Elucidation through Computational Methods

Computational methods are instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, these methods can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. igem.wiki

The process typically involves locating the geometry of the transition state (TS), which is a first-order saddle point on the PES. igem.wiki Frequency calculations are then performed to confirm the nature of the stationary point; a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. igem.wiki The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

For reactions involving this compound, such as its synthesis or its participation in organocatalysis, computational elucidation of the mechanistic pathway can distinguish between competing pathways, explain observed stereoselectivity, and provide a detailed understanding of the role of catalysts or solvent. Advanced techniques like meta-dynamics can be employed to explore complex reaction spaces and discover novel reaction pathways that might not be intuitively obvious. nih.gov

Computational StepObjectiveDetails
Potential Energy Surface (PES) MappingTo map the energy of the system as a function of the geometry of the atoms.Provides the energetic landscape on which the reaction occurs, showing valleys (stable species) and mountain passes (transition states).
Transition State (TS) OptimizationTo find the exact geometry and energy of the highest point along the minimum energy reaction path. igem.wikiSpecialized algorithms are used to locate this saddle point. The structure of the TS reveals the nature of bond-making and bond-breaking.
Frequency CalculationTo characterize stationary points on the PES and to calculate zero-point vibrational energies. igem.wikiA stable minimum has all real (positive) frequencies. A transition state has one imaginary frequency.
Intrinsic Reaction Coordinate (IRC) CalculationTo trace the minimum energy path from the transition state down to the reactants on one side and the products on the other.Confirms that the identified transition state correctly connects the intended reactants and products.

Applications of 1 Phenylproline in Chemical Science and Research

Role as Chiral Building Blocks for Complex Molecule Synthesis

1-Phenylproline is a significant member of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources used in synthesis. wikipedia.org As a chiral building block, it provides a pre-existing stereocenter, which is often preserved throughout a reaction sequence, thereby simplifying the synthesis of complex, stereochemically pure molecules. wikipedia.orgnumberanalytics.com This is particularly crucial in the development of pharmaceuticals and other bioactive compounds where specific stereoisomers are required for desired activity.

The use of such chiral building blocks enhances the efficiency of total synthesis by reducing the number of synthetic steps and avoiding the need for asymmetric synthesis or resolution of racemic mixtures. wikipedia.orgnumberanalytics.com this compound and its derivatives have been utilized in the synthesis of various complex molecules, including those with potential therapeutic applications. ru.nl For instance, the cis-5-phenylproline scaffold has been explored as a platform for creating mechanism-based inhibitors. sigmaaldrich.comnih.gov

Scaffold Design in Molecular Recognition Studies

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for designing molecules intended for molecular recognition studies. mdpi.com A molecular scaffold serves as a core structure onto which various functional groups can be attached to create a library of compounds with diverse properties. mdpi.com This approach is fundamental in drug discovery and the study of biological interactions.

The defined stereochemistry of this compound allows for the precise spatial arrangement of appended functional groups, which is critical for specific interactions with biological targets like receptors and enzymes. uit.no For example, the cis-5-phenylproline scaffold has been investigated in the design of small-molecule thrombin inhibitors and ligands for endothelin receptors. spandidos-publications.commdpi.com By systematically modifying the scaffold, researchers can probe the structural requirements for binding and activity, leading to the optimization of lead compounds.

Mechanistic Investigations of Trans-Membrane Permeation Using Phenylproline-Based Systems

Phenylproline-based peptides have emerged as valuable tools for investigating the mechanisms of transport across biological membranes, particularly the blood-brain barrier (BBB). mdpi.comrsc.org These systems are designed to enhance the passive diffusion of molecules that would otherwise have poor membrane permeability. rsc.org

Design Principles for Permeation Enhancement in Model Systems

The design of phenylproline-based shuttles focuses on increasing lipophilicity and promoting favorable interactions with the lipid bilayer. rsc.org The incorporation of phenyl groups into a conformationally restricted proline-containing peptide sequence enhances its ability to penetrate and traverse the membrane. researchgate.net One significant advantage of phenylproline-based peptides is their improved water solubility compared to other passive diffusion shuttles, which has been a major hurdle in their practical application. rsc.orgresearchgate.net Studies have shown that these shuttles can significantly improve the transport of therapeutically relevant cargo molecules. researchgate.net

Stereochemistry-Permeability Relationships in Model Systems

The unique chiral and conformationally constrained nature of phenylproline has been exploited to study the influence of stereochemistry on membrane permeability. researchgate.net Research on a series of 16 stereoisomers of a (PhPro)4 peptide revealed that stereochemistry plays a crucial role in passive diffusion across a model membrane. researchgate.net This study demonstrated that different stereoisomers exhibited varying transport properties, with some enantiomeric pairs showing significant differences in their permeability. researchgate.net This finding highlights the potential for designing chiral-specific shuttles for targeted delivery. researchgate.net

Probing Enzyme-Substrate Interactions and Inhibition Mechanisms (e.g., Sortase SrtA mechanistic studies)

This compound scaffolds have been instrumental in the study of enzyme-substrate interactions and the development of enzyme inhibitors. itmedicalteam.plrsc.org A notable example is the investigation of Sortase A (SrtA), a bacterial enzyme that plays a key role in the virulence of Gram-positive bacteria like Staphylococcus aureus. mdpi.commdpi.com

SrtA recognizes a specific sorting signal (LPxTG) on surface proteins and anchors them to the bacterial cell wall. mdpi.comacs.org Inhibiting this enzyme is a promising anti-virulence strategy. mdpi.commdpi.com The cis-5-phenylproline scaffold has been used as a platform to synthesize mechanism-based inhibitors of SrtA. sigmaaldrich.comnih.govresearchgate.net These studies involve creating analogs of the natural substrate to probe the enzyme's active site and understand the molecular interactions necessary for binding and catalysis. nih.gov By analyzing the inhibitory activity of different derivatives, researchers can elucidate the mechanism of inhibition and identify key structural features for potent and selective inhibitors. nih.govnih.gov

Development of Novel Materials and Functional Molecules

The versatility of this compound extends to the development of novel materials and functional molecules. Its incorporation into peptides and other molecular frameworks can impart specific structural and functional properties. For instance, phenylproline-containing dipeptides have been designed as dual inhibitors for both the angiotensin-converting enzyme (ACE) and neprilysin (NEP), which are important targets in cardiovascular medicine. acs.orgnih.gov

The ability to synthesize multi-functional building blocks from acetylene-containing α-amino acids, a class that can include precursors to phenylproline derivatives, opens up avenues for creating novel heterocyclic compounds with potential biological relevance. ru.nl The unique conformational constraints and chirality of this compound make it a valuable component in the design of functional molecules with tailored properties for applications in materials science and medicinal chemistry.

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